

# Application Notes and Protocols: SB-435495 Ditartrate Solution Preparation and Storage

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## Compound of Interest

Compound Name: SB-435495 ditartrate

Cat. No.: B15575456

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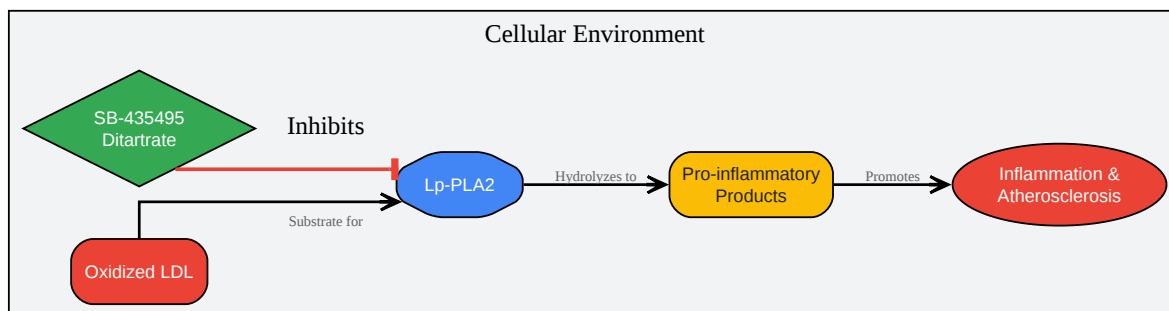
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of **SB-435495 ditartrate** solutions, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2][3] Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in experimental settings.

## Mechanism of Action

SB-435495 is a reversible, non-covalent, and orally active inhibitor of Lp-PLA2 with an IC<sub>50</sub> of 0.06 nM.[1][3] Lp-PLA2 hydrolyzes oxidized phospholipids within low-density lipoproteins (LDL), generating pro-inflammatory products.[4] By inhibiting Lp-PLA2, SB-435495 reduces the formation of these inflammatory mediators, which are implicated in the pathogenesis of atherosclerosis and other inflammatory conditions.[4]

The signaling pathway affected by SB-435495 is detailed in the diagram below:



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Caption: Mechanism of action of **SB-435495 ditartrate**.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **SB-435495 ditartrate**.

Table 1: Solubility and Physicochemical Properties

Parameter	Value	Source
Molecular Weight	720.78 g/mol	[1]
Solubility in DMSO	100 mg/mL (138.73 mM)	[1]
IC50 (Lp-PLA2)	0.06 nM	[1][3]
IC50 (CYP450 3A4)	10 µM	[1][3]

Table 2: Recommended Stock Solution Storage

Storage Temperature	Shelf Life	Notes
-80°C	6 months	Sealed, protected from moisture.
-20°C	1 month	Sealed, protected from moisture.

## Experimental Protocols

### Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **SB-435495 ditartrate** in DMSO.

Materials:

- **SB-435495 ditartrate** powder
- Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Ultrasonic bath

Procedure:

- Preparation: In a controlled environment, weigh out the desired amount of **SB-435495 ditartrate** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.21 mg of the compound.
- Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the **SB-435495 ditartrate** powder. It is crucial to use newly opened DMSO as it is hygroscopic, and the presence of water can significantly impact solubility.[\[1\]](#)

- Sonication: To aid dissolution, sonicate the solution in an ultrasonic bath until the compound is completely dissolved and the solution is clear.<sup>[1]</sup>
- Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
- Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).<sup>[1]</sup> Ensure the vials are tightly sealed to prevent moisture absorption.

## Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for cell-based assays.

### Materials:

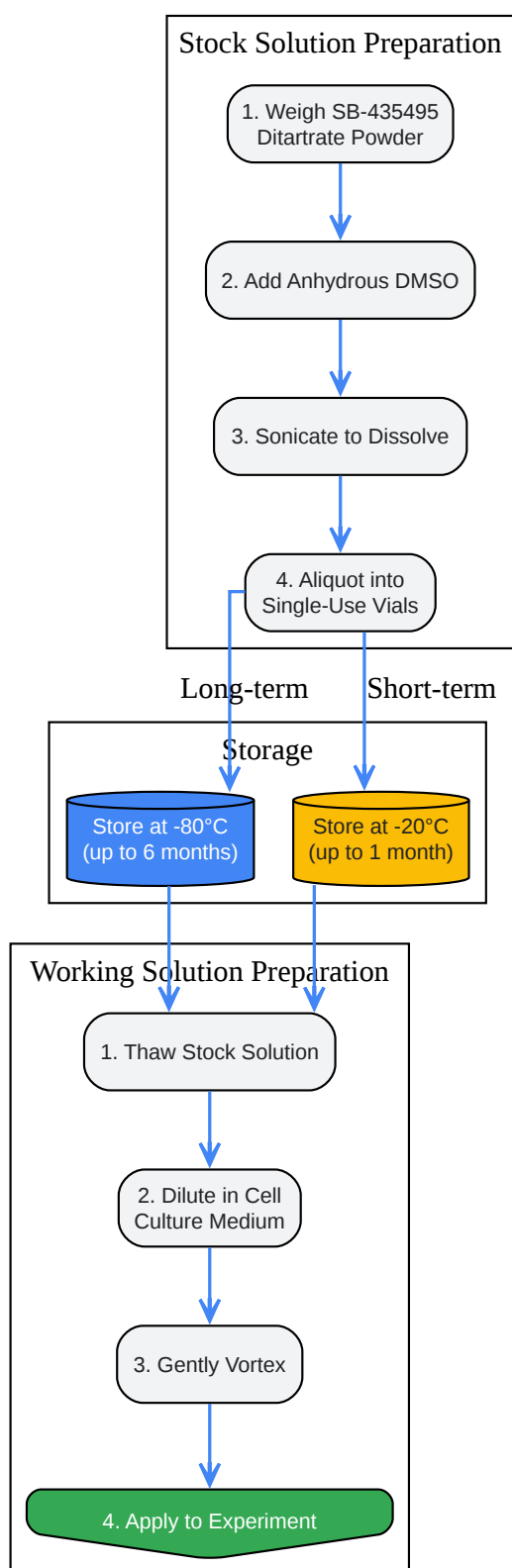
- 10 mM **SB-435495 ditartrate** stock solution in DMSO
- Sterile cell culture medium appropriate for your cell line
- Sterile microcentrifuge tubes

### Procedure:

- Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. Note: It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% to minimize solvent-induced cytotoxicity.
- Vortexing: Gently vortex the working solutions to ensure homogeneity.
- Application: Add the freshly prepared working solution to your cell cultures. For example, a 5 µM final concentration has been shown to significantly inhibit the expression of Lp-PLA2 protein in HUVECs.<sup>[1][3]</sup>

- Incubation: Incubate the cells for the desired experimental duration. Studies have shown significant effects of SB-435495 at 24 to 72 hours of incubation.[\[1\]](#)[\[3\]](#)

The following diagram illustrates the workflow for solution preparation and storage:



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Caption: Workflow for **SB-435495 ditartrate** solution preparation and storage.

## Safety Precautions

- Handle **SB-435495 ditartrate** in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Refer to the Safety Data Sheet (SDS) for comprehensive safety information. While specific SDS for the ditartrate salt was not found, information on related tartrate compounds suggests they are generally stable under normal conditions but may be incompatible with strong oxidizers.[5]

By following these detailed application notes and protocols, researchers can ensure the consistent and effective use of **SB-435495 ditartrate** in their studies.

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